3-(3-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Description
3-(3-Chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a nitrogen-containing heterocyclic compound belonging to the 2,3-dihydroquinazolin-4(1H)-one family. This scaffold is pharmacologically significant due to its structural versatility and broad biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties . The compound features a 3-chlorobenzyl substituent at position 3, a morpholino group at position 6, and a thioxo group at position 2. These substituents enhance its pharmacokinetic profile and target selectivity compared to simpler derivatives. Its synthesis typically involves multi-step protocols, such as microwave-assisted reactions or environmentally friendly solvents like 2-MeTHF, ensuring high yields and purity .
Properties
CAS No. |
689766-45-8 |
|---|---|
Molecular Formula |
C19H18ClN3O2S |
Molecular Weight |
387.88 |
IUPAC Name |
3-[(3-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C19H18ClN3O2S/c20-14-3-1-2-13(10-14)12-23-18(24)16-11-15(22-6-8-25-9-7-22)4-5-17(16)21-19(23)26/h1-5,10-11H,6-9,12H2,(H,21,26) |
InChI Key |
WQDYBTXXCWHBMF-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC(=CC=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the chlorobenzyl and morpholino groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that 3-(3-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one exhibits significant antimicrobial activity. It has shown effectiveness against various strains of bacteria, including Mycobacterium tuberculosis, suggesting its potential role as an anti-tuberculosis agent. In vitro assessments indicated potent effects against this pathogen, highlighting its relevance in infectious disease research .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can modulate inflammatory pathways effectively, leading to a significant reduction in pro-inflammatory cytokines. This activity positions it as a candidate for therapeutic applications in inflammatory diseases.
Enzyme Inhibition
The compound has shown promise as an inhibitor of enzymes involved in metabolic disorders. Specifically, it exhibits dual inhibition against α-amylase and α-glucosidase, which are critical targets for diabetes management. This dual action could make it a valuable addition to diabetes treatment regimens.
Comparative Studies
In comparative studies involving various thioquinazolinone derivatives, this compound exhibited superior biological activity against specific targets compared to other known inhibitors. Notably:
- Antimicrobial Activity : Demonstrated potent efficacy against Mycobacterium tuberculosis strains.
- Anti-inflammatory Effects : Significant modulation of inflammatory pathways was observed, indicating potential therapeutic benefits.
Molecular Docking Studies
Molecular docking studies have elucidated the binding affinities of this compound with target proteins involved in cancer progression and metabolic pathways. These studies revealed favorable interactions with active sites of enzymes critical to these processes, supporting its role as a potential lead compound for drug development .
Mechanism of Action
The mechanism of action of 3-(3-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The biological and physicochemical properties of 3-(3-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be contextualized by comparing it with analogous derivatives (Table 1).
Table 1: Key Comparisons with Structural Analogs
Key Observations:
Substituent Effects on Bioactivity: The 3-chlorobenzyl group in the target compound may enhance lipid solubility and membrane permeability compared to the 3-trifluoromethylphenyl group in 3a or the unsubstituted benzyl in Compound 270 . The morpholino group at position 6 is associated with improved target engagement, as seen in TRPM2 inhibitors (e.g., rac-2-methyl-6-morpholino-3-phenyl) . This contrasts with bromine (3b), which reduces activity unless paired with a 4-chlorobenzyl moiety .
Thioxo vs.
Synthetic Efficiency :
Biological Activity
3-(3-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a compound within the quinazolinone class, which has garnered attention for its potential therapeutic applications. This article reviews its biological activities, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure incorporates a chlorobenzyl group and a morpholine moiety, contributing to its biological properties.
Research indicates that quinazolinones, including this compound, may exert their effects through several mechanisms:
- Angiogenesis Inhibition : The compound has demonstrated significant angiogenesis-inhibiting properties. Angiogenesis is crucial in tumor growth and metastasis; thus, its inhibition could be beneficial in cancer therapy .
- Antimycobacterial Activity : Quinazolinones have shown promise against Mycobacterium tuberculosis. Studies suggest that modifications in the chemical structure can enhance their antimycobacterial properties .
- Antiviral Properties : Some derivatives of quinazolinones exhibit antiviral activity, indicating potential utility in treating viral infections .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity | IC50/EC50 Values | Reference |
|---|---|---|
| Angiogenesis Inhibition | 0.5 µM | |
| Antimycobacterial Activity | 1.6 µM | |
| Antiviral Activity | 0.20 µM |
Case Study 1: Anticancer Potential
A study evaluated the effect of this compound on various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.
Case Study 2: Antimycobacterial Efficacy
In vitro assays demonstrated that the compound exhibited potent activity against Mycobacterium tuberculosis with an MIC of 1.6 µM. Further studies revealed that structural modifications could enhance this activity, suggesting a pathway for developing more effective antimycobacterial agents.
Research Findings
Recent research has focused on optimizing the pharmacological profile of quinazolinone derivatives:
- A study highlighted that substituents on the phenyl ring significantly affect biological activity. For instance, chlorination at specific positions improved potency against targeted pathogens .
- Another investigation into structure-activity relationships (SAR) revealed that modifications to the morpholine group could enhance solubility and bioavailability, critical factors for therapeutic efficacy .
Q & A
Basic: What are the recommended synthetic routes for preparing 3-(3-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one?
Methodological Answer:
The synthesis of dihydroquinazolinone derivatives typically involves multi-component reactions (MCRs) or stepwise condensation. A common approach is the cyclocondensation of substituted aldehydes, amines, and isatoic anhydride. For example, hydroxyapatite nanoparticles (HAP NPs) have been used as eco-friendly catalysts to synthesize 2,3-dihydroquinazolin-4(1H)-one derivatives in aqueous media under mild conditions . Microwave-assisted synthesis with solvents like 2-methyltetrahydrofuran (2-MeTHF) can enhance reaction efficiency, reducing time and improving yields compared to conventional heating . For chlorinated analogs, intermediates such as 4-chlorobenzaldehyde may be reacted with thioacetate derivatives, followed by hydrogenation or morpholino-group incorporation .
Basic: How can the crystal structure of this compound be determined, and what software tools are validated for refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX system (e.g., SHELXL, SHELXS) is widely validated for small-molecule refinement, offering robust handling of high-resolution or twinned data . For planar quinazolinone moieties, structural similarity to CSD entries (e.g., FABWUA10, SATJOP) can guide initial modeling . Hirshfeld surface analysis and energy framework studies help interpret intermolecular interactions, such as hydrogen bonding and π-stacking, critical for stability and polymorphism analysis .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : - and -NMR identify substituent patterns (e.g., morpholino protons at δ 3.5–4.0 ppm, thiocarbonyl signals near δ 170–180 ppm) .
- IR : Thiourea (C=S) stretches appear at 1150–1250 cm, while carbonyl (C=O) stretches are ~1650–1700 cm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated vs. observed for CHClNOS: 400.08 vs. 400.09) .
Advanced: How can synthetic yields be optimized for scale-up, and what catalytic systems reduce side reactions?
Methodological Answer:
- Catalyst Screening : HAP NPs improve yields (up to 95%) in water, avoiding toxic solvents . Recyclable catalysts like Schiff base complexes reduce costs and waste .
- Solvent Optimization : 2-MeTHF enhances reaction homogeneity and sustainability compared to THF .
- Microwave Assistance : Reduces reaction time (e.g., from 12 h to 30 min) and minimizes decomposition .
Advanced: How do structural modifications (e.g., chloro vs. fluoro substituents) impact bioactivity?
Methodological Answer:
- Insecticidal Activity : Chloro-substituted derivatives (e.g., 3-(3-chloropyridinyl)) show 80% larvicidal activity at 5 µg/mL, while fluoro analogs may exhibit reduced potency due to electronic effects .
- Antibacterial/Anti-TB Activity : Propynyl or methylthio groups enhance membrane penetration, as seen in 2,3-dihydroquinazolinones with MICs ≤ 1.56 µg/mL against Mycobacterium tuberculosis . Comparative SAR studies using logP calculations and docking simulations can rationalize substituent effects .
Advanced: How should researchers address discrepancies in reported biological activity data across studies?
Methodological Answer:
- Standardize Assays : Use WHO-recommended strains (e.g., M. tuberculosis H37Rv) and controls (e.g., isoniazid) .
- Control Variables : Document solvent (DMSO vs. water), concentration ranges, and incubation times. For example, thiourea derivatives may degrade under prolonged light exposure, skewing IC values .
- Meta-Analysis : Cross-reference datasets from CSD or ChEMBL to identify outliers or assay-specific artifacts .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For morpholino-containing analogs, logP >3 may indicate CNS activity but poor aqueous solubility .
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., M. tuberculosis enoyl-ACP reductase), prioritizing derivatives with high binding scores .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : OSHA-compliant gloves (nitrile), goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for powder handling to avoid inhalation .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers validate the purity of synthesized batches for publication?
Methodological Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm); ≥95% purity is standard .
- Elemental Analysis : Deviation ≤0.4% for C/H/N confirms stoichiometry .
- TGA/DSC : Confirm thermal stability (decomposition >200°C) and absence of solvates .
Advanced: What strategies resolve low reproducibility in catalytic synthesis methods?
Methodological Answer:
- Precision in Catalyst Activation : Calcine HAP NPs at 600°C for 4 h to ensure consistent surface reactivity .
- Moisture Control : Use molecular sieves in reactions sensitive to hydrolysis (e.g., thiocarbonyl formation) .
- Detailed Reporting : Document catalyst loading (mol%), solvent batch, and stirring rate in SI .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
